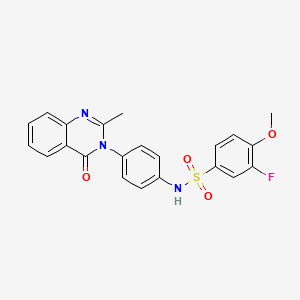![molecular formula C17H19N9 B2572479 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine CAS No. 2380192-16-3](/img/structure/B2572479.png)
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitrogen-containing rings, which contribute to its reactivity and potential biological activity.
Vorbereitungsmethoden
The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions to form the triazolo and pyrazolo rings, followed by coupling reactions to assemble the final structure. Reaction conditions may vary, but common reagents include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and coupling processes .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the rings, using reagents like alkyl halides or acyl chlorides.
Common conditions for these reactions include the use of organic solvents like ethanol or dichloromethane, and the reactions are typically carried out under reflux or at room temperature .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific enzymes or receptors is beneficial.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics
Wirkmechanismus
The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific nature of the binding and the target involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine include other triazolo and pyrazolo derivatives. These compounds share structural similarities but may differ in their specific substituents or ring configurations. Examples include:
- 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-piperidinyl derivatives
- 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl derivatives
- N-Methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide
These compounds are unique in their specific applications and reactivity profiles, making them valuable in different research and industrial contexts .
Eigenschaften
IUPAC Name |
3-methyl-6-[4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N9/c1-12-11-17(26-14(19-12)5-6-18-26)24-9-7-23(8-10-24)16-4-3-15-21-20-13(2)25(15)22-16/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBJODBDGCWRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NN5C(=NN=C5C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2572399.png)
![4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2572400.png)

![5-fluoro-4-methyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2572402.png)
![2-(phenylformamido)-N-[2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2572404.png)


![4-bromo-N-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2572411.png)



![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2572418.png)

